2'-Acetoxy-5-chlorovalerophenone

Description

However, the evidence includes structurally related chloro-, hydroxy-, and methoxy-substituted acetophenones, which can serve as analogs for comparative analysis. These compounds share a common acetophenone backbone with varying substituents influencing their chemical and physical properties.

Properties

CAS No. |

898786-86-2 |

|---|---|

Molecular Formula |

C14H17ClO2 |

Molecular Weight |

252.73 g/mol |

IUPAC Name |

[2-(6-chlorohex-1-en-2-yl)phenyl] acetate |

InChI |

InChI=1S/C14H17ClO2/c1-11(7-5-6-10-15)13-8-3-4-9-14(13)17-12(2)16/h3-4,8-9H,1,5-7,10H2,2H3 |

InChI Key |

XYXWXCHBVLPQQS-UHFFFAOYSA-N |

SMILES |

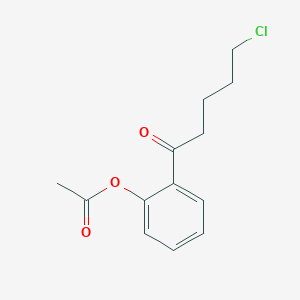

CC(=O)OC1=CC=CC=C1C(=O)CCCCCl |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=C)CCCCCl |

Origin of Product |

United States |

Preparation Methods

Acylation Method

One common method involves the acylation of 5-chlorovalerophenone using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds as follows:

Reagents :

- 5-Chlorovalerophenone

- Acetic anhydride or acetyl chloride

- Base (pyridine or triethylamine)

-

- Dissolve 5-chlorovalerophenone in an appropriate solvent (e.g., dichloromethane).

- Add acetic anhydride or acetyl chloride dropwise while stirring at room temperature.

- Introduce the base to neutralize the generated acid.

- Stir the mixture for several hours until completion.

- Quench the reaction with water and extract the organic layer.

- Purify the product via column chromatography.

This method has been documented to yield high purity products with good yields (up to 85%) under optimized conditions.

Direct Esterification

Another approach is direct esterification, where valeryl chloride reacts with phenol derivatives in the presence of a Lewis acid catalyst such as aluminum chloride:

Reagents :

- Phenol derivative (e.g., chlorophenol)

- Valeryl chloride

- Aluminum chloride

-

- Mix phenol with aluminum chloride in dichloromethane at low temperatures.

- Slowly add valeryl chloride while maintaining low temperatures to control exothermic reactions.

- Allow the mixture to warm to room temperature and stir for several hours.

- Work up by quenching with water and extracting the organic phase.

This method allows for straightforward synthesis but may require careful temperature control to avoid side reactions.

Alternative Synthetic Routes

Recent advancements have introduced alternative synthetic routes utilizing more environmentally friendly reagents and conditions:

Biocatalytic Methods : Utilizing enzymes for acetylation reactions has shown promise in achieving regioselectivity and reducing by-products.

Microwave-Assisted Synthesis : This method accelerates reactions significantly, allowing for shorter reaction times and higher yields.

Comparative Analysis of Methods

The following table summarizes key aspects of various preparation methods for this compound:

| Method | Yield (%) | Reaction Time | Solvent Used | Environmental Impact |

|---|---|---|---|---|

| Acylation | Up to 85% | Several hours | Dichloromethane | Moderate |

| Direct Esterification | Moderate (70-80%) | Several hours | Dichloromethane | Moderate |

| Biocatalytic Methods | High | Short | Aqueous/Organic mix | Low |

| Microwave-Assisted Synthesis | High | Minutes | Varies | Low |

Chemical Reactions Analysis

Types of Reactions: 2’-Acetoxy-5-chlorovalerophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted valerophenone derivatives.

Scientific Research Applications

2’-Acetoxy-5-chlorovalerophenone has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Acetoxy-5-chlorovalerophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chlorine atom can participate in electrophilic reactions, affecting the compound’s reactivity and interactions with other molecules. The overall mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of structurally related acetophenones, based on the evidence provided:

Structural and Functional Differences

Substituent Effects on Reactivity and Stability: 5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4) features a hydroxyl (-OH) group at position 2' and a chloro (-Cl) group at 5'. 2'-Hydroxy-5'-methoxyacetophenone (CAS 705-15-7) replaces the chloro group with a methoxy (-OCH₃) group. Methoxy is less polar than -OH, reducing solubility in water but improving stability against oxidation . 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (CAS 2002-75-7) introduces fluorine at position 5', which increases electronegativity and may enhance metabolic stability in pharmaceutical contexts .

For instance, 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone has a molecular weight of 188.58 g/mol, compared to 166.17 g/mol for the non-halogenated 2'-Hydroxy-5'-methoxyacetophenone . The presence of multiple halogens (e.g., Cl and F) can synergistically influence electronic effects, altering reactivity in electrophilic substitution reactions .

Applications in Research and Industry: 5'-Chloro-2'-hydroxyacetophenone is explicitly used in drug discovery and life science research, as noted by AK Scientific . 2-Amino-5-nitro-2'-chlorobenzophenone (CAS 2011-66-7) is classified under aromatics and mononuclear aromatics, suggesting utility in synthesizing dyes or pharmacophores .

Q & A

How can researchers optimize the synthesis of 2'-Acetoxy-5-chlorovalerophenone to improve yield and purity?

Basic Question

Methodological Answer:

Optimization involves systematic variation of reaction parameters. For example:

- Reagent Selection : Use acetylating agents like acetic anhydride under basic conditions (e.g., pyridine) to introduce the acetoxy group. Chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane .

- Temperature Control : Maintain temperatures between 0–5°C during acetylation to minimize side reactions like hydrolysis.

- Catalysis : Employ Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps to enhance regioselectivity .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.